N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-Methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group and a 2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl moiety. Its structure combines a sulfonamide-linked piperidine ring with a dihydropyridinone core, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-27-16-7-5-6-15(12-16)20-18(23)14-21-13-17(8-9-19(21)24)28(25,26)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIKOZQSCZFXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomerism in Phenyl Substituents
A key structural analog is N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (), which replaces the 3-methoxyphenyl group with a 4-fluorophenyl moiety. This positional change reduces electron-donating effects (methoxy vs.
Heterocyclic Modifications
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () retain the 3-methoxyphenyl acetamide backbone but replace the dihydropyridinone-sulfonyl piperidine group with a benzothiazole ring. This substitution reduces synthetic yield (26% vs. typical 30–50% for dihydropyridinone derivatives) and may compromise target selectivity due to decreased hydrogen-bonding capacity .
Key Observations :
Acetylcholinesterase (AChE) Inhibition
The 3-methoxyphenyl group in the target compound enhances AChE inhibition compared to analogs with nitro (NO₂) or chlorinated (Cl) substituents. For example, 2-(1H-pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide shows moderate AChE activity, but the sulfonyl-piperidine group in the target compound likely improves binding affinity via interactions with the enzyme’s peripheral anionic site .
Lipoxygenase Inhibition and Antibacterial Effects
N-Substituted acetamides with piperidine-sulfonyl or oxadiazole-thio groups () exhibit lipoxygenase inhibition (IC₅₀: 10–50 μM) and antibacterial activity against Staphylococcus aureus. The target compound’s dihydropyridinone core may further optimize these effects by enhancing solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
